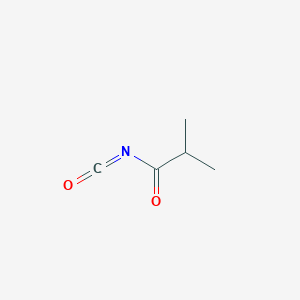
2-Methylpropanecarbonyl isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropanecarbonyl isocyanate is an organic compound characterized by the presence of both an isobutyryl group and an isocyanate group. It is a versatile chemical intermediate used in various industrial and research applications. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it valuable in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylpropanecarbonyl isocyanate can be synthesized through several methods. One common approach involves the reaction of isobutyryl chloride with sodium azide, followed by the Curtius rearrangement to yield isobutyryl isocyanate. The reaction typically requires controlled temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods: In industrial settings, isobutyryl isocyanate is often produced using the phosgene method. This involves the reaction of isobutyryl amine with phosgene to form isobutyryl isocyanate. Due to the hazardous nature of phosgene, strict safety protocols are necessary during this process .
Chemical Reactions Analysis
Types of Reactions: 2-Methylpropanecarbonyl isocyanate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form isobutyric acid and carbon dioxide.
Aminolysis: Reacts with amines to form ureas.
Alcoholysis: Reacts with alcohols to form carbamates.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous conditions.
Aminolysis: Requires the presence of an amine and is often conducted at room temperature.
Alcoholysis: Involves the use of alcohols and may require a catalyst to proceed efficiently.
Major Products:
Hydrolysis: Isobutyric acid and carbon dioxide.
Aminolysis: Ureas.
Alcoholysis: Carbamates.
Scientific Research Applications
2-Methylpropanecarbonyl isocyanate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of isobutyryl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic and readily reacts with nucleophilic species such as water, amines, and alcohols. This reactivity is the basis for its use in forming ureas, carbamates, and other derivatives. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Butyryl isocyanate: Similar in structure but with a straight-chain butyryl group instead of a branched isobutyryl group.
Acetyl isocyanate: Contains an acetyl group instead of an isobutyryl group.
Propionyl isocyanate: Features a propionyl group in place of the isobutyryl group.
Uniqueness: 2-Methylpropanecarbonyl isocyanate is unique due to its branched isobutyryl group, which can impart different steric and electronic properties compared to its straight-chain counterparts. This can influence its reactivity and the types of products formed in chemical reactions .
Properties
Molecular Formula |
C5H7NO2 |
|---|---|
Molecular Weight |
113.11 g/mol |
IUPAC Name |
2-methylpropanoyl isocyanate |
InChI |
InChI=1S/C5H7NO2/c1-4(2)5(8)6-3-7/h4H,1-2H3 |
InChI Key |
NUJABUJBVBBCTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















